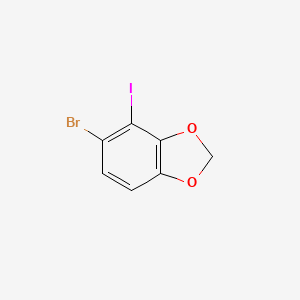

5-溴-4-碘-1,3-苯并二氧杂环

描述

5-Bromo-4-iodo-1,3-benzodioxole is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.92 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-iodo-1,3-benzodioxole consists of a benzodioxole core with bromine and iodine substituents . The exact positions of these substituents can be inferred from the name of the compound, with the bromine at the 5-position and the iodine at the 4-position .Physical And Chemical Properties Analysis

5-Bromo-4-iodo-1,3-benzodioxole is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用

有机合成中的卤素迁移

Gorecka、Leroux 和 Schlosser (2004) 的研究证明了锂化 4-bromo-2,2-difluoro-1,3-苯并二氧杂环中溴迁移的效用,通过用三烷基甲硅烷基保护 7 位来促进。此过程使得合成 5-bromo-2,2-difluoro-1,3-苯并二氧杂环 4-碘衍生物成为可能,展示了一种有机化合物结构精细化的方法 (Gorecka, Leroux, & Schlosser, 2004).

醇氧化为酮

Iinuma、Moriyama 和 Togo (2014) 探索了使用 1-acetoxy-1,2-benziodoxole-3(1H)-one 衍生物(包括溴衍生物)将醇氧化为醛和酮。这些试剂为醇氧化提供了一种高效且可重复使用的方法,突出了它们在合成有机化学中的潜力 (Iinuma, Moriyama, & Togo, 2014).

手性异构联膦的合成

Leroux、Gorecka 和 Schlosser (2004) 的另一项研究重点关注了由 2,2-difluoro-1,3-苯并二氧杂环及其 5-溴衍生物合成手性异构联膦。这些化合物作为对映选择性催化剂的配体表现出有希望的性质,表明它们在不对称合成中的潜在应用 (Leroux, Gorecka, & Schlosser, 2004).

新颖的环庚三烯酮合成

Li、Sun 和 Gao (2012) 的研究描述了含有 1,3-苯并二氧杂环体系的新型溴代和偶氮芳基取代的环庚三烯酮化合物的合成。这些化合物通过直接溴化和偶氮偶联反应合成,展示了溴衍生物在构建复杂有机分子中的多功能性 (Li, Sun, & Gao, 2012).

抗癌和抗菌剂

Gupta 等人 (2016) 进行了 2-phenyl 1,3-苯并二氧杂环衍生物的生态可持续合成研究,调查了它们作为抗癌、DNA 结合和抗菌剂的潜力。这项研究强调了苯并二氧杂环衍生物在药物化学中的相关性及其有希望的生物活性 (Gupta et al., 2016).

安全和危害

The safety information available indicates that 5-Bromo-4-iodo-1,3-benzodioxole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

The primary target of 5-Bromo-4-iodo-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .

Mode of Action

5-Bromo-4-iodo-1,3-benzodioxole acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis revealed that it has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a natural auxin .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is essential for plant growth and development . By acting as an agonist to the auxin receptor TIR1, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity . It also down-regulates the expression of root growth-inhibiting genes .

Pharmacokinetics

Its molecular weight (32691) and structure suggest that it may have good bioavailability .

Result of Action

The action of 5-Bromo-4-iodo-1,3-benzodioxole results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

属性

IUPAC Name |

5-bromo-4-iodo-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIAJPVXZKADMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-iodo-1,3-benzodioxole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

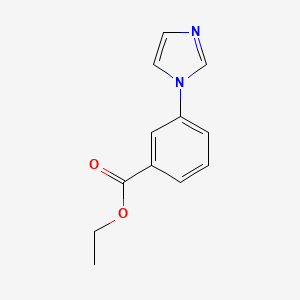

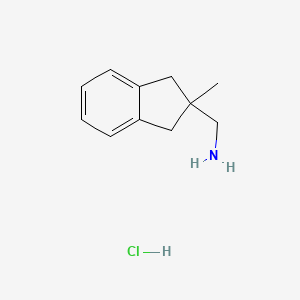

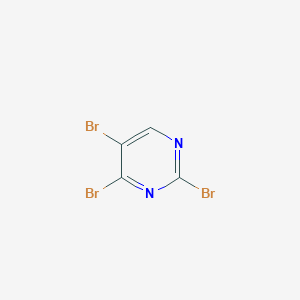

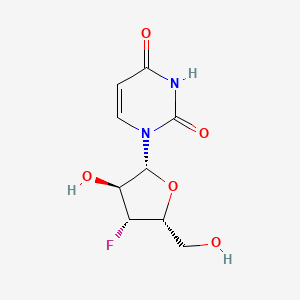

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)

![5,5'-Dinaphthalen-2-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230265.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230271.png)

![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)